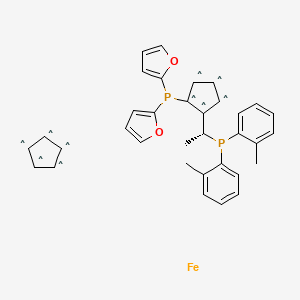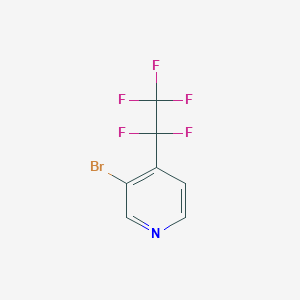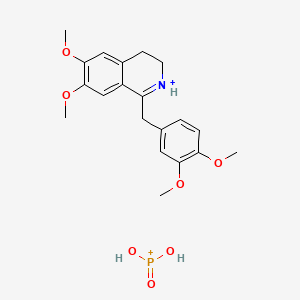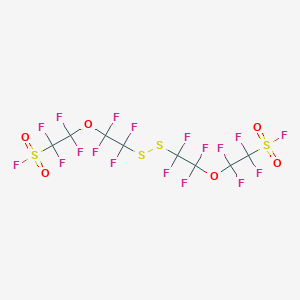
Adenosine 3'-monophosphate sodium salt
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Adenosine 3’-monophosphate sodium salt is a nucleotide derivative that plays a crucial role in various biological processes. It consists of a phosphate group, the sugar ribose, and the nucleobase adenine. This compound is an ester of phosphoric acid and the nucleoside adenosine. It is commonly found in RNA and is involved in numerous cellular metabolic processes.
准备方法
Synthetic Routes and Reaction Conditions
Adenosine 3’-monophosphate sodium salt can be synthesized through the hydrolysis of adenosine triphosphate (ATP) or adenosine diphosphate (ADP).
Industrial Production Methods
In industrial settings, adenosine 3’-monophosphate sodium salt is produced through fermentation processes using microbial strains that are capable of synthesizing nucleotides. The fermentation broth is then subjected to various purification steps, including filtration, ion exchange chromatography, and crystallization, to obtain the pure compound .
化学反应分析
Types of Reactions
Adenosine 3’-monophosphate sodium salt undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen atoms.
Reduction: This reaction involves the addition of hydrogen atoms or the removal of oxygen atoms.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of adenosine 3’-monophosphate sodium salt can lead to the formation of adenosine 3’,5’-cyclic monophosphate .
科学研究应用
Adenosine 3’-monophosphate sodium salt has a wide range of applications in scientific research, including:
Chemistry: It is used as a precursor in the synthesis of other nucleotide derivatives.
Biology: It plays a role in various cellular processes, including signal transduction and energy transfer.
Medicine: It is used in the study of metabolic disorders and as a potential therapeutic agent.
Industry: It is used in the production of nucleotide-based pharmaceuticals and as a food additive.
作用机制
Adenosine 3’-monophosphate sodium salt exerts its effects by acting as a second messenger in signal transduction pathways. It activates protein kinase A (PKA), which in turn phosphorylates various target proteins, leading to changes in cellular functions. The compound also interacts with specific receptors, such as A2B receptors, to regulate cellular responses .
相似化合物的比较
Similar Compounds
Adenosine 5’-monophosphate: Another nucleotide derivative with similar structure but different biological functions.
Adenosine 3’,5’-cyclic monophosphate: A cyclic form of adenosine monophosphate with distinct signaling roles.
Uniqueness
Adenosine 3’-monophosphate sodium salt is unique due to its specific role in cellular metabolism and its ability to act as a precursor for other important nucleotide derivatives. Its sodium salt form enhances its solubility and stability, making it suitable for various applications .
属性
分子式 |
C10H14N5NaO7P |
|---|---|
分子量 |
370.21 g/mol |
InChI |
InChI=1S/C10H14N5O7P.Na/c11-8-5-9(13-2-12-8)15(3-14-5)10-6(17)7(4(1-16)21-10)22-23(18,19)20;/h2-4,6-7,10,16-17H,1H2,(H2,11,12,13)(H2,18,19,20); |
InChI 键 |
VYSITLSPGMCELY-UHFFFAOYSA-N |
规范 SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)OP(=O)(O)O)O)N.[Na] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![3-[[2-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-[2-fluoro-6-[2-(4-nitrophenyl)ethoxy]purin-9-yl]oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B12063795.png)

![N'-[1-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxy-3-methoxyoxolan-2-yl]-2-oxo-5-prop-1-ynylpyrimidin-4-yl]-N,N-bis(2-methylpropyl)methanimidamide](/img/structure/B12063803.png)



![[(2S,3S,5R)-3-azido-5-(5-methyl-2,4-dioxo-1,3-diazinan-1-yl)oxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B12063849.png)
